(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1704074-26-9
VCID: VC2953779
InChI: InChI=1S/C12H17BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2
SMILES: B(C1=CC(=C(C=C1)CN2CCC(CC2)O)Cl)(O)O
Molecular Formula: C12H17BClNO3
Molecular Weight: 269.53 g/mol

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid

CAS No.: 1704074-26-9

Cat. No.: VC2953779

Molecular Formula: C12H17BClNO3

Molecular Weight: 269.53 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid - 1704074-26-9

Specification

CAS No. 1704074-26-9
Molecular Formula C12H17BClNO3
Molecular Weight 269.53 g/mol
IUPAC Name [3-chloro-4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid
Standard InChI InChI=1S/C12H17BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2
Standard InChI Key MBWMSRVVCSCYQS-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)CN2CCC(CC2)O)Cl)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)CN2CCC(CC2)O)Cl)(O)O

Introduction

IUPAC Name

The systematic IUPAC name for this compound is (3-chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid.

Molecular Formula and Weight

  • Molecular Formula: C11H15BClNO3

  • Molecular Weight: 255.51 g/mol .

Structural Features

This compound features:

  • A boronic acid functional group (-B(OH)2).

  • A chlorinated aromatic ring (chlorophenyl group).

  • A hydroxypiperidine moiety attached via a methyl linker.

Synthesis

The synthesis of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid involves:

  • Starting Materials:

    • Chlorophenyl derivatives.

    • Piperidine with a hydroxyl substituent.

    • Boronic acid precursors.

  • Reaction Steps:

    • Functionalization of the aromatic ring with a boronic acid group.

    • Nucleophilic substitution to attach the hydroxypiperidine moiety through a methyl linker.

    • Purification by recrystallization or chromatography.

  • Catalysts and Conditions:

    • Palladium-catalyzed coupling reactions (e.g., Suzuki coupling) are commonly employed for boronic acid derivatives.

    • Reactions are typically carried out in inert atmospheres to prevent oxidation of the boronic acid group .

Medicinal Chemistry

Boronic acids are widely studied for their role in enzyme inhibition, particularly proteasome inhibitors used in cancer therapy (e.g., bortezomib). The hydroxypiperidine moiety may enhance solubility and bioavailability, making this compound a candidate for pharmaceutical development .

Organic Synthesis

This compound can serve as an intermediate in synthesizing more complex molecules due to its reactive boronic acid group, which participates in cross-coupling reactions like Suzuki-Miyaura coupling .

Cytotoxicity Studies

Although specific data for this compound is not available, boronic acids often exhibit selective cytotoxicity against cancer cells by targeting proteasomes or other enzymatic pathways .

Challenges

  • Boronic acids are prone to hydrolysis under aqueous conditions, which may limit their stability during storage or biological applications.

Future Directions

Further studies should focus on:

  • Optimizing synthetic routes for higher yields.

  • Investigating pharmacokinetics and toxicity profiles.

  • Exploring biological activity against specific targets such as enzymes or receptors.

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